t-boc-N-amido-PEG7-Amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Structure and Properties

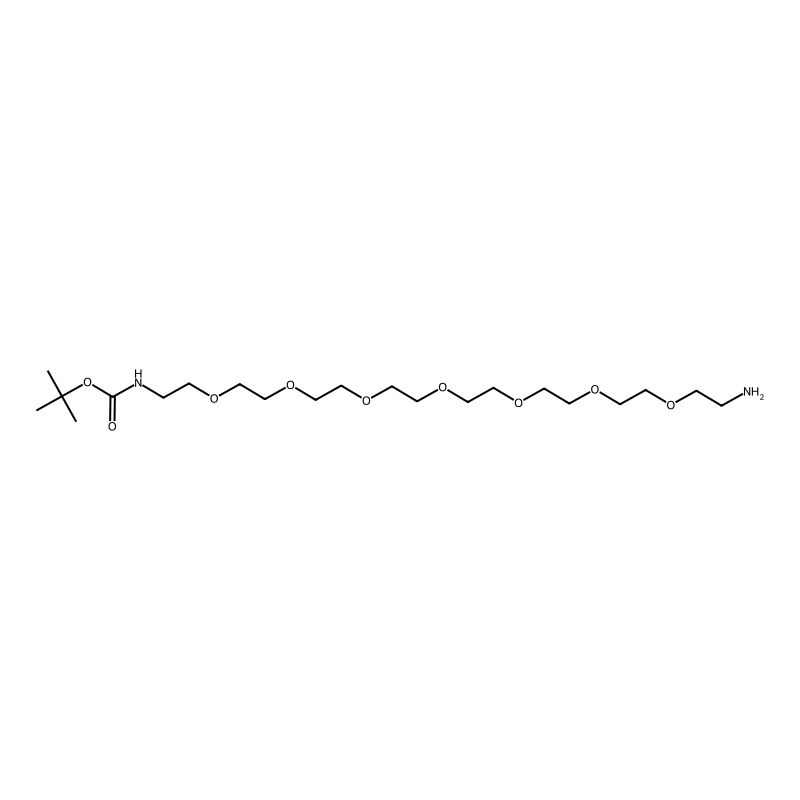

t-Boc-N-Amido-PEG7-Amine consists of three key components:

- t-Boc Protecting Group: This bulky group, tert-Butyloxycarbonyl (t-Boc), protects a primary amine (NH2) group. Under mild acidic conditions, the t-Boc group can be removed to reveal a free amine [].

- PEG Spacer: PEG (Polyethylene Glycol) is a hydrophilic (water-loving) chain. The number 7 indicates an average of seven repeating units of ethylene glycol in the chain. This PEG spacer increases the solubility of the molecule in water-based solutions [].

- Amine Group: The molecule has a terminal primary amine (NH2) group. This amine group can be used to form covalent bonds with other biomolecules.

Applications

t-Boc-N-Amido-PEG7-Amine finds application in various scientific research areas due to its unique properties:

- Bioconjugation: The combination of a reactive amine and a cleavable protecting group makes t-Boc-N-Amido-PEG7-Amine a valuable tool for bioconjugation. Scientists can attach this linker to various biomolecules, such as proteins, peptides, and drugs, via the terminal amine. The t-Boc group can then be selectively removed to expose a free amine for further conjugation reactions [].

- Targeted Drug Delivery: The hydrophilic PEG spacer in t-Boc-N-Amido-PEG7-Amine improves the water solubility of drugs and biomolecules conjugated to it. This can enhance their circulation time in the body and promote targeted delivery [].

- Surface Modification: The amine group of t-Boc-N-Amido-PEG7-Amine allows for the attachment of the linker to surfaces like nanoparticles or biosensors. The PEG spacer can again improve water solubility and reduce non-specific interactions between the surface and its environment [].

t-boc-N-amido-PEG7-Amine is a specialized compound belonging to the class of polyethylene glycol derivatives. It features a tert-butoxycarbonyl (Boc) protected amino group and an amino group, making it a versatile linker in various chemical and biological applications. The hydrophilic nature of the polyethylene glycol component enhances the solubility of this compound in aqueous environments, which is particularly beneficial for biological systems. The compound's structure can be represented as follows:

- Chemical Formula: C_{21}H_{42}N_{4}O_{9}

- Molecular Weight: 494.6 g/mol

- CAS Number: 206265-98-7

This compound is often utilized in the synthesis of bioconjugates, drug delivery systems, and for modifying biomolecules to improve their solubility and stability.

- Deprotection: The Boc group can be removed under mild acidic conditions, yielding a free amine that can participate in further reactions.

- Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form stable amide bonds, which are crucial for bioconjugation applications.

- Reductive Amination: The amino group can also react with carbonyl compounds (such as ketones or aldehydes) under reductive conditions, forming C-N bonds.

These reactions highlight the compound's utility in organic synthesis and biochemistry.

The biological activity of t-boc-N-amido-PEG7-Amine is primarily linked to its role in enhancing the pharmacological properties of therapeutic agents. By facilitating PEGylation, this compound helps reduce immunogenicity and prolongs circulation time in biological systems. Its hydrophilic PEG spacer improves the solubility of otherwise hydrophobic drugs, enhancing their stability against enzymatic degradation and potentially increasing their efficacy while reducing side effects.

The synthesis of t-boc-N-amido-PEG7-Amine typically involves several steps:

- PEGylation: A polyethylene glycol derivative is functionalized with an amino group.

- Boc Protection: The amino group is protected using tert-butyl chloroformate in the presence of a base like triethylamine.

- Purification: The product is purified through techniques such as column chromatography to ensure high purity and yield.

This method allows for the selective introduction of functional groups while maintaining the integrity of the PEG chain.

t-boc-N-amido-PEG7-Amine has a wide range of applications across various fields:

- Drug Delivery Systems: Enhances solubility and stability of therapeutic agents, improving their pharmacokinetics.

- Bioconjugation: Serves as a linker for the attachment of drugs or other biomolecules to enhance their functionality.

- Research Tools: Utilized in the development of probes and assays in biochemical research due to its ability to form stable conjugates.

Interaction studies involving t-boc-N-amido-PEG7-Amine often focus on its reactivity with various primary amines. The formation of stable amide bonds allows researchers to analyze how modifications affect the biological activity and pharmacokinetic profiles of conjugated biomolecules. These studies are essential for optimizing drug formulations and understanding mechanisms underlying drug action.

Similar Compounds

Several compounds exhibit similarities to t-boc-N-amido-PEG7-Amine, each offering unique properties:

| Compound Name | Structure/Functionality | Key Features |

|---|---|---|

| t-boc-N-amido-PEG3-Amine | Shorter PEG chain (three ethylene glycol units) | Similar functional groups with different solubility properties |

| t-boc-N-amido-PEG7-Acid | Contains a terminal carboxylic acid | Useful for forming amide bonds with primary amines |

| t-boc-N-amido-PEG7-Azide | Contains an azide group | Reacts via Click Chemistry for stable triazole linkages |

| t-boc-N-amido-PEG-Propargyl | Contains a propargyl group | Participates in Click Chemistry for drug development |

Uniqueness

t-boc-N-amido-PEG7-Amine is unique due to its specific PEG chain length (seven ethylene glycol units) combined with both an amino group and a Boc-protected amino group. This combination provides an optimal balance of solubility, reactivity, and versatility, making it suitable for diverse applications in chemical biology and drug development .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.